Aldosterone 18-Oxime 21-Acetate
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Overview
Description
Aldosterone 18-Oxime 21-Acetate is a synthetic steroid compound derived from aldosteroneThis compound appears as an off-white crystalline powder and is soluble in organic solvents such as ethanol and chloroform . It is primarily used in research and laboratory applications, particularly in the field of hormone biology.
Mechanism of Action
Target of Action
The primary target of Aldosterone 18-Oxime 21-Acetate is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .
Mode of Action
This compound interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral sodium/potassium pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the sodium ions to the outside .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It stimulates hydrogen ion secretion by intercalated cells in the collecting duct, thereby regulating plasma bicarbonate levels and the body’s acid/base balance . It may also act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH), which serves to conserve water by direct actions on renal tubular resorption .
Pharmacokinetics
It is known that aldosterone, the parent compound, has a plasma half-life of less than 20 minutes .
Biochemical Analysis
Biochemical Properties
Aldosterone 18-Oxime 21-Acetate plays a significant role in biochemical reactions, particularly those involving the regulation of electrolyte and water balance. It interacts with mineralocorticoid receptors, which are nuclear receptors that regulate gene expression in response to hormone binding. The interaction between this compound and mineralocorticoid receptors leads to the activation of various genes involved in sodium reabsorption and potassium excretion . Additionally, this compound can interact with other proteins and enzymes, such as sodium-potassium ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In epithelial cells of the kidney, it promotes sodium reabsorption and potassium excretion by increasing the expression of sodium channels and sodium-potassium ATPase . This compound also affects non-epithelial cells, such as those in the cardiovascular system, where it can induce fibrosis and inflammation . Furthermore, this compound has been shown to activate immune cells, including macrophages and T cells, contributing to inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mineralocorticoid receptors in target cells. . This binding initiates the transcription of target genes involved in electrolyte balance and cellular metabolism. Additionally, this compound can modulate the activity of various signaling pathways, including the PI3K/Akt pathway, which plays a role in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In vitro studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance sodium reabsorption and potassium excretion without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hypertension, electrolyte imbalances, and organ damage . Studies in animal models have also shown that chronic exposure to high doses of this compound can lead to cardiovascular and renal dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to steroid metabolism. The compound is metabolized by enzymes such as aldosterone synthase and 11β-hydroxylase, which convert it into active and inactive metabolites . These metabolic pathways are crucial for regulating the levels of this compound and its derivatives in the body . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In the kidney, the compound is transported across epithelial cells by sodium channels and sodium-potassium ATPase . In other tissues, this compound can bind to plasma proteins, such as albumin, which facilitate its distribution and localization . The compound’s distribution is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in target tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of target cells. Upon binding to mineralocorticoid receptors, the compound-receptor complex translocates to the nucleus, where it exerts its effects on gene expression . Additionally, this compound can be localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and signaling . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aldosterone 18-Oxime 21-Acetate involves multiple steps of chemical reactions The process typically starts with aldosterone as the base moleculeThe 21-acetate group is then introduced via acetylation, using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Aldosterone 18-Oxime 21-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetate group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Aldosterone 18-Oxime 21-Acetate has several scientific research applications:
Chemistry: It is used as a ligand in the study of hormone receptor interactions and the structural analysis of steroid compounds.
Biology: The compound is employed in research on hormone biology, particularly in understanding the biological activity and mechanism of action of aldosterone.
Medicine: It is used in the development of new therapeutic agents targeting hormone-related disorders.
Comparison with Similar Compounds
Aldosterone: The parent compound, which lacks the 18-oxime and 21-acetate groups.
Corticosterone: Another steroid hormone with similar biological functions but different structural features.
Fludrocortisone: A synthetic corticosteroid with potent mineralocorticoid activity.
Uniqueness: Aldosterone 18-Oxime 21-Acetate is unique due to the presence of the 18-oxime and 21-acetate groups, which modify its chemical and biological properties. These modifications enhance its stability and solubility, making it a valuable tool in research applications .
Properties
CAS No. |
74220-49-8 |
---|---|
Molecular Formula |
C23H31NO6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(E)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12+/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |
InChI Key |
FSQKNRCHTXKHBA-RIWKLVRHSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)/C=N/O |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |
Synonyms |
Aldosterone Oxime 21-Acetate; (11β)-21-(Acetyloxy)-11-hydroxy-3,20-dioxo-pregn-4-en-18-al 18-Oxime |
Origin of Product |
United States |
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